molecular formula C6H10O3 B1197726 Methyl tetrahydro-2-furancarboxylate CAS No. 37443-42-8

Methyl tetrahydro-2-furancarboxylate

Cat. No. B1197726
CAS RN: 37443-42-8
M. Wt: 130.14 g/mol
InChI Key: IXHZGHPQQTXOKV-UHFFFAOYSA-N
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Description

“Methyl tetrahydro-2-furancarboxylate” is a chemical compound with the molecular formula C6H10O3 . It is also known by its IUPAC name “methyl tetrahydro-2-furancarboxylate” and has a molecular weight of 130.14 .


Synthesis Analysis

An efficient and clean method for the synthesis of “Methyl tetrahydro-2-furancarboxylate” has been proposed. This method includes the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate into "Methyl tetrahydro-2-furancarboxylate" .


Molecular Structure Analysis

The molecular structure of “Methyl tetrahydro-2-furancarboxylate” is represented by the InChI code 1S/C6H10O3/c1-8-6 (7)5-3-2-4-9-5/h5H,2-4H2,1H3 . This indicates the presence of 6 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“Methyl tetrahydro-2-furancarboxylate” is a liquid at room temperature . The exact physical and chemical properties such as density, boiling point, vapor pressure, etc., are not explicitly mentioned in the available resources.

Safety And Hazards

“Methyl tetrahydro-2-furancarboxylate” is classified as a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

methyl oxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6(7)5-3-2-4-9-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHZGHPQQTXOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958551
Record name Methyl oxolane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl tetrahydro-2-furancarboxylate

CAS RN

37443-42-8
Record name 2-Furancarboxylic acid, tetrahydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37443-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl tetrahydro-2-furancarboxylate
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Record name Methyl oxolane-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl tetrahydro-2-furancarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.934
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Record name METHYL TETRAHYDRO-2-FURANCARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77258003UQ
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Synthesis routes and methods I

Procedure details

Methyl furoate is dissolved in 180 ml. of methanol. Thereafter 1 g. of 5 percent palladium-on-charcoal is added. The mixture is then hydrogenated at 1 to 3 atmospheres. After 45 hr. 0.79 moles of hydrogen are consumed. The black mixture is then filtered through Celite using 50 ml. of methanol to wash the reaction flask and filter. Evaporation of the filtrate under reduced pressure at 40°-45° C. bath temperature yields 51 g. of a yellow oil which is thereafter distilled, collecting that fraction boiling at 32°-35° C. Thereby, methyl tetrahydrofuroate (46.7 g.) is prepared.
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0.79 mol
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Synthesis routes and methods II

Procedure details

Methyl furoate (75 g, 0.595 mole) was dissolved in MeOH (150 ml), and poured into a Parr bottle. Air was replaced with argon, and then 10% Pd/C (2.5 g) was added. The atmosphere was replaced with H2 and methyl furoate was hydrogenated at 40 psi for 48 hours. The reaction was filtered through celite pad, and the pad was washed with ether. The filtrate and the wash were combined and distilled to give the title compound (71 g, 0.546 mole, 59° C./5.1 mmHg, 92%) as a colorless liquid.
Quantity
75 g
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150 mL
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2.5 g
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Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl tetrahydro-2-furancarboxylate
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Methyl tetrahydro-2-furancarboxylate
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Reactant of Route 6
Methyl tetrahydro-2-furancarboxylate

Citations

For This Compound
1
Citations
J Lee, KC Han, SY Lee, SY Kim, JH Kang, NE Lewin… - Il Farmaco, 2001 - Elsevier
A series of alkyl tetrahydrofuran-2-carboxylates (1–4) bearing a new set of three pharmacophoric groups were tested as protein kinase C (PKC) ligands. The compounds were …
Number of citations: 3 www.sciencedirect.com

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